molecular formula C16H18N6O3 B2871824 N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396685-31-6

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2871824
CAS No.: 1396685-31-6
M. Wt: 342.359
InChI Key: DBMSIKPAPAJFFC-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group and an isoxazole ring bearing a tert-butyl group. The tetrazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, while the tert-butyl and methoxyphenyl substituents contribute to lipophilicity and electronic effects, respectively.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-16(2,3)12-9-13(25-20-12)17-15(23)14-18-21-22(19-14)10-5-7-11(24-4)8-6-10/h5-9H,1-4H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMSIKPAPAJFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and possible applications in medicinal chemistry.

Structural Characteristics

The compound features several key structural components:

  • Isoxazole Moiety : Imparts unique electronic properties.
  • Tetrazole Ring : Known for diverse biological activities.
  • Methoxyphenyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.

The molecular formula is C16H18N6O3C_{16}H_{18}N_{6}O_{3} with a molecular weight of 342.35 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of isoxazole and tetrazole derivatives. The presence of the tert-butyl group enhances solubility and stability, which are critical for biological activity assessment.

Biological Activity

Research indicates that compounds containing isoxazole and tetrazole moieties exhibit a range of biological activities, including:

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies typically involve:

  • In vitro assays : To evaluate binding affinity and activity against specific enzymes or receptors.
  • In vivo studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with similar compounds regarding their structural features and biological activities:

Compound NameStructural FeaturesUnique Characteristics
N-(4-methoxybenzyl)-1-methylpyrazol-5-aminePyrazole ringExhibits significant anti-inflammatory activity
1H-Tetrazole derivativesTetrazole ringKnown for diverse biological activities including anti-cancer properties
Isoxazole-based compoundsIsoxazole moietyOften used in drug development due to their broad spectrum of biological activities

The unique combination of isoxazole and tetrazole functionalities in this compound may enhance its biological activity compared to other single-ring derivatives.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight logP (Predicted) Reference
Target Compound Tetrazole 4-Methoxyphenyl, tert-butyl-isoxazole ~386.4 ~3.2 -
tert-Butyl(S)-1-((3-(4-methoxyphenyl)isoxazol-5-yl)methylcarbamoyl)-2-phenyl ethylcarbamate (20a) Isoxazole, Carbamate Methoxyphenyl, tert-butyl ~483.5 ~4.0
N-[3-(2,2-dimethylpropyl)isoxazol-5-yl]-2-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide Isoxazole, Sulfonyl Methoxyphenyl-sulfonyl ~395.1 ~3.8
N-(tert-butyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Isoxazole Chlorophenyl, tert-butyl ~307.8 ~3.5

Key Observations :

  • The tetrazole core in the target compound may enhance metabolic stability compared to isoxazole/oxazole analogs .

Role of Substituents

  • tert-Butyl Group : Enhances lipophilicity and membrane permeability, as seen in HDAC6 inhibitors (e.g., compounds 6 and 7 in ) .
  • Methoxyphenyl Group : Contributes to target affinity through electron-donating effects; analogs with bis-methoxyphenylisoxazole (e.g., 3c in ) show improved cytotoxicity profiles .
  • Tetrazole vs. Isoxazole/Oxazole : Tetrazoles exhibit higher acidity (pKa ~4.5) compared to isoxazoles (pKa ~1.5), influencing solubility and bioavailability .

Comparative Bioactivity

While direct biological data for the target compound are unavailable, analogs provide insights:

  • HDAC6 Inhibition : Compounds with tert-butyl carbamate-isoxazole motifs () show selective HDAC6 inhibition (IC50 < 100 nM) .
  • Cytotoxicity: Bis-methoxyphenylisoxazole derivatives () demonstrate nanomolar cytotoxicity in cancer cell lines, suggesting the methoxyphenyl group’s importance .

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